2-Bromo-4,6-difluorobenzaldehyde
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Description
2-Bromo-4,6-difluorobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrF2O and its molecular weight is 221.001. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Mode of Action
It is known that the compound can be used in the synthesis of drug molecules . The presence of two fluorine atoms in its structure, which are strong electron-withdrawing groups, can lower the pKa value of the corresponding drug, making it more acidic .
Biochemical Pathways
It has been used in the synthesis of antiviral polymerase inhibitors quinazolinone derivatives, which can be used to treat hepatitis c virus infection .
Result of Action
It is known that the compound can be used in the synthesis of drug molecules, suggesting that it may have therapeutic effects .
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-4,6-difluorobenzaldehyde are not well-studied. Benzaldehydes are known to participate in various biochemical reactions. They can act as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules
Cellular Effects
Benzaldehydes can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARHFHPKLBXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856528 |
Source
|
Record name | 2-Bromo-4,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154650-59-6 |
Source
|
Record name | 2-Bromo-4,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.